N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. Hydrazones, a subclass of Schiff bases, are formed by the reaction of hydrazides with aldehydes or ketones.
Preparation Methods
The synthesis of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and different solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines.
Coordination Chemistry: Schiff base hydrazones are known to form stable complexes with transition metal ions.
Antioxidant Activity: The compound has demonstrated antioxidative properties, which could be useful in developing treatments for oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with cellular targets. The compound can chelate metal ions, interfering with redox metabolism and generating reactive oxygen species. This leads to oxidative stress in cancer cells, inhibiting their proliferation. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound contains a fluorine substituent, which can significantly alter its chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O3 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-3-22-14-5-4-12(10-15(14)21-2)11-18-19-16(20)13-6-8-17-9-7-13/h4-11H,3H2,1-2H3,(H,19,20)/b18-11+ |
InChI Key |
BKIAXQADXFENOJ-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Origin of Product |
United States |
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